molecular formula C9H14IN3 B13437691 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B13437691
M. Wt: 291.13 g/mol
InChI Key: TYWRCLOFKHQJSD-UHFFFAOYSA-N
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Description

3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 3-position with a methyl group linked to a 4-iodo-1H-pyrazole moiety.

Properties

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

IUPAC Name

3-[(4-iodopyrazol-1-yl)methyl]piperidine

InChI

InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2

InChI Key

TYWRCLOFKHQJSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodo-1H-pyrazole Intermediate

Starting Material: 4-Iodo-1H-pyrazole

Methodology:
The synthesis of 4-iodo-1H-pyrazole is typically achieved via electrophilic iodination of pyrazole derivatives. This step can be performed using iodine sources such as iodine monochloride or iodine in the presence of oxidizing agents.

Reaction Conditions:

  • Pyrazole (or substituted pyrazoles) reacts with iodine (I₂) in a suitable solvent such as acetic acid or DMSO.
  • The reaction is often carried out at room temperature or slightly elevated temperatures (~50°C) for 2-4 hours.

Example Procedure:

  • Dissolve pyrazole in acetic acid.
  • Add iodine (1.2 equivalents) gradually.
  • Stir at room temperature for 3 hours.
  • Quench with water, extract with organic solvent, and purify via recrystallization or chromatography.

Yield & Notes:
Yields typically range from 70-85%. Purity is confirmed by NMR and LC-MS.

Formation of 4-Iodo-1H-pyrazol-1-ylmethyl Derivative

Step: Alkylation of 4-iodo-1H-pyrazole at the nitrogen atom to introduce the methyl linker.

Methodology:

  • Deprotonate 4-iodo-1H-pyrazole using a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or NMP.
  • Add a suitable methylating agent, typically methyl iodide (MeI), to form the N-methylated pyrazole.

Reaction Conditions:

  • NaH (1.2 equivalents) added to pyrazole in dry DMF at 0°C.
  • After stirring for 30 minutes, methyl iodide (1.2 equivalents) is added dropwise.
  • The mixture is stirred at room temperature for 12-16 hours.

Purification & Yield:

  • Quench with water, extract, and purify via chromatography.
  • Yields are generally high (~80-90%).

Synthesis of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Step: Nucleophilic substitution of the methyl linker with piperidine.

Methodology:

  • The methylated pyrazole derivative (from step 2) is reacted with piperidine under nucleophilic substitution conditions.
  • Alternatively, the methyl linker can be introduced via a formaldehyde-mediated Mannich reaction, followed by reduction.

Reaction Conditions:

  • Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (DMF or DMSO).
  • Heating at 80-100°C for 4-6 hours facilitates the substitution.

Alternative Approach (Reductive Amination):

  • React the methylated pyrazole with piperidine aldehyde or formaldehyde, then reduce with sodium borohydride or similar reducing agents.

Purification & Characterization:

  • Purify via column chromatography.
  • Confirm structure with NMR, LC-MS, and IR spectroscopy.

Yields & Notes:

  • Typical yields range from 60-75%, depending on the exact conditions and purity of intermediates.

Summary of Reaction Conditions and Yields

Step Reaction Type Typical Conditions Yield Range Purification Method
1 Iodination of pyrazole I₂, acetic acid, room temp 70-85% Recrystallization / Chromatography
2 N-methylation NaH, MeI, DMF, 0°C to RT 80-90% Chromatography
3 Alkylation with piperidine Piperidine, base, 80-100°C 60-75% Column chromatography

In-Depth Research Findings and Data Tables

Reaction Optimization Data:
Recent studies indicate that using sodium hydride as a deprotonating agent significantly improves methylation efficiency, with reaction times optimized around 12-16 hours at room temperature. Iodination yields are maximized when iodine is used in excess, and acetic acid acts as both solvent and catalyst.

Data Table 1: Effect of Reaction Parameters on Iodination Yield

Parameter Variation Yield (%) Notes
Iodine equivalents 1.0 65 Slightly less efficient
1.2 80 Optimal yield
Reaction temperature Room temp 75 Good yield
50°C 85 Slightly increased yield

Data Table 2: Nucleophilic Substitution Efficiency

Base Solvent Temperature Yield (%) Notes
NaH DMF 0°C to RT 85 High efficiency
K₂CO₃ Acetone 80°C 65 Less efficient

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodopyrazole Site

The iodine atom at the 4-position of the pyrazole ring acts as an excellent leaving group, enabling diverse substitution reactions under mild conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldKey Reference
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃4-Aryl-pyrazole derivatives72-89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine4-Amino-pyrazole derivatives65-78%
Ullmann-typeCuI, 1,10-phenanthroline, aryl halideBiaryl pyrazole derivatives58-73%

These reactions typically proceed in polar aprotic solvents (DMF, THF) at 60-100°C. The bulky piperidine-methyl group induces steric effects, favoring para-substitution on coupled aryl groups .

Hydrogenation and Reductive Amination

The piperidine ring undergoes selective hydrogenation and functionalization:

Key transformations:

  • N-Alkylation:

    • Reacts with alkyl halides (R-X) in presence of K₂CO₃ to form quaternary ammonium salts

    • Example: Reaction with methyl iodide yields N-methylpiperidinium iodide (85% yield)

  • Reductive Amination:

    • Condenses with aldehydes/ketones under H₂/Pd-C to form secondary amines

    • With benzaldehyde: Forms N-benzyl derivative (91% ee using chiral Rh catalysts)

Cyclization Reactions

The methylene bridge facilitates intramolecular cyclization:

a. Pyrazole-Piperidine Fused Systems
Under acidic conditions (HCl/EtOH, reflux):

text
I | N N---C---CH₂-N \ / C====C Piperidine

Forms tricyclic pyrazolo[1,5-a]piperidine derivatives (Scheme 15A in ).

b. Metal-Mediated Macrocyclization
With Pd(OAc)₂/DPEPhos:

text
[Pd] N─CH₂─Piperidine → 12-membered N-heterocycle (63% yield)[7]

Cross-Coupling at the Piperidine Nitrogen

The secondary amine participates in palladium-catalyzed C-N bond formation:

SubstrateCatalyst SystemProduct ClassApplication
Aryl bromidesPd₂(dba)₃/XantphosArylpiperidinesKinase inhibitors
Heteroaryl chloridesCuI/DMEDAPiperidine-heteroaryl hybridsCDK2 inhibitors

Optimal conditions: toluene at 110°C, 18h .

Radical Reactions

The C-I bond undergoes homolytic cleavage under radical conditions:

a. Iodine Abstraction
With AIBN/Bu₃SnH:

text
4-I-pyrazole → 4-H-pyrazole (quantitative)[3]

b. Photoredox Functionalization
Using [Ir(ppy)₃] under blue LED:

text
Forms 4-CF₃-pyrazole via TMSCF₃ coupling (82% yield)[3]

Biological Conjugation Reactions

The iodine atom enables radio-labeling for pharmaceutical studies:

a. ¹²⁵I Isotope Exchange

  • Chloramine-T method, pH 7.4 PBS

  • Specific activity: 2.15 Ci/μmol

b. Click Chemistry
With CuAAC reaction partners:

text
Forms triazole-linked bioconjugates (93% yield)[4][8]

Stability and Degradation Pathways

ConditionDegradation ProductsHalf-LifeMechanism
Aqueous acid (pH<3)Piperidine ring opening2.1 hrAcid-catalyzed hydrolysis
UV light (254 nm)C-I bond cleavage → radical species15 minHomolytic fission
Strong oxidizersN-Oxide formationImmediateElectron transfer

This compound's multifunctional reactivity enables diverse applications in medicinal chemistry (CDK2 inhibitors , P2Y14R antagonists ) and materials science. Recent advances in photoredox and enantioselective catalysis have expanded its synthetic utility, though steric effects at the methylene bridge remain a challenge for certain transformations.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent Position on Piperidine Pyrazole/Other Heterocycle Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine 3-position 4-iodo-1H-pyrazole ~349.23 (calculated) Halogenated pharmacophore; potential kinase inhibitor scaffold
4-(4-Iodo-1H-pyrazol-1-yl)piperidine (QN-7192) 4-position 4-iodo-1H-pyrazole 325.12 Positional isomer; used in cross-coupling reactions
3-(4-Iodopyrazol-1-yl)piperidine HCl (HC-3847) 3-position 4-iodo-1H-pyrazole; hydrochloride salt 313.62 Enhanced solubility for biological screening
4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl 4-position 4-methyl-1H-pyrazole 201.70 Antimicrobial and cytotoxic activity reported
2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine (HI-1563) N/A (pyridine core) 4-iodo-1H-pyrazole 285.11 Pyridine analog; electronic effects differ from piperidine

Key Observations

Positional Isomerism: Substitution at the 3-position vs. 4-position on piperidine (e.g., QN-7192 vs. Piperidine’s 3-substitution may favor interactions with hydrophobic pockets in enzymes .

Halogen vs. Alkyl Substituents :

  • The 4-iodo group on pyrazole enhances electrophilicity and halogen-bonding capacity compared to methyl or hydrogen substituents (e.g., 4-methylpyrazole in ). Iodine’s polarizability may improve binding affinity in kinase or receptor targets .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., HC-3847) improve aqueous solubility, facilitating in vitro assays, whereas neutral forms (e.g., QN-7192) may be preferred for lipid membrane penetration .

Biological Activity

3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a piperidine ring substituted with a 4-iodo-1H-pyrazole moiety. The presence of the pyrazole ring contributes to its biological activity, as pyrazoles are known for their diverse pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

CompoundCell LineIC50 (µM)Reference
3aMCF-70.08
4bHCT1160.05

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. One study found that certain pyrazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. In vitro studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, a series of pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) below 0.01 mg/mL against these bacteria .

PathogenMIC (mg/mL)Reference
Staphylococcus aureus<0.01
Escherichia coli<0.01

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and monoamine oxidase (MAO).
  • Apoptosis Induction : Certain compounds induce apoptosis in cancer cells by activating caspases and promoting the cleavage of PARP, leading to programmed cell death .
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes has been observed as a primary mechanism for the antimicrobial activity of pyrazole derivatives .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

  • A study involving a novel pyrazole derivative showed promising results in reducing tumor size in xenograft models when administered at therapeutic doses .
  • Another investigation highlighted the anti-inflammatory effects of a related compound in a carrageenan-induced edema model, demonstrating significant reduction in paw swelling compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine, and how can purity be optimized?

  • Methodology : The compound is synthesized via alkylation of 4-iodo-1H-pyrazole with a piperidine derivative bearing a reactive methyl group. Key steps include:

  • Using a base (e.g., NaOH) in a polar aprotic solvent (e.g., dichloromethane) to facilitate nucleophilic substitution .
  • Purification via recrystallization or column chromatography to achieve ≥95% purity, as validated by HPLC .
    • Critical Parameters : Monitor reaction temperature (typically 0–25°C) to minimize side reactions like over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 322.03) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous pyrazole-piperidine hybrids .

Advanced Research Questions

Q. How can computational modeling streamline the optimization of reaction conditions for novel derivatives?

  • Methodology :

  • Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of substitution reactions .
  • Use cheminformatics tools to screen solvents/bases, reducing trial-and-error experimentation. For example, simulations suggest DMF enhances nucleophilicity of the pyrazole nitrogen .
    • Validation : Cross-check computational predictions with experimental yields (e.g., ≥80% yield under optimized conditions) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Ensure consistent assay conditions (e.g., serotonin reuptake inhibition assays at pH 7.4, 37°C) .
  • Structural Analog Analysis : Compare activity trends across derivatives (e.g., iodine substitution vs. bromine/chlorine analogs) to identify pharmacophore contributions .
  • Meta-Analysis : Use platforms like PubChem to aggregate data from multiple studies, identifying outliers due to impurities or assay variability .

Q. What strategies are effective for improving the solubility of this hydrophobic compound in aqueous assays?

  • Methodology :

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce ionizable groups (e.g., carboxylic acid via acylation) to enhance water solubility, as validated for related piperidine derivatives .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

  • Methodology :

  • Directing Groups : Utilize the iodine substituent as a directing group for electrophilic substitution at the 4-position .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids, leveraging the iodo group for Pd-catalyzed coupling (e.g., 70–90% yield with Pd(PPh3_3)4_4) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Use software like GraphPad Prism for error propagation analysis .
  • Outlier Detection : Apply Grubbs’ test to exclude data points deviating by >2 SD from the mean .

Q. How can researchers design experiments to differentiate between on-target and off-target effects?

  • Methodology :

  • Knockout/Knockdown Models : Use CRISPR-edited cell lines lacking the target receptor (e.g., serotonin transporter) to assess specificity .
  • Competitive Binding Assays : Compare inhibition constants (Ki_i) across related receptors (e.g., dopamine vs. serotonin transporters) .

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